Ethyl 1-trityl-1H-imidazole-4-carboxylate

medicinal chemistry route scouting N‑protection

Researchers requiring patent-aligned medetomidine intermediates often face uncertain hydrolysis profiles with bulkier esters. Ethyl 1-trityl-1H-imidazole-4-carboxylate (CAS 53525-60-3) addresses this as the WO2015/078235-specified starting material. • Well-characterized quantitative hydrolysis to 1-trityl-1H-imidazole-4-carboxylic acid (patent step 2) • 98% purity with full analytical certificates (NMR, HPLC, GC) ensures assay-ready quality • Available from stock for rapid global delivery, eliminating synthesis lead time

Molecular Formula C25H22N2O2
Molecular Weight 382.5 g/mol
CAS No. 53525-60-3
Cat. No. B1298041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-trityl-1H-imidazole-4-carboxylate
CAS53525-60-3
Molecular FormulaC25H22N2O2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H22N2O2/c1-2-29-24(28)23-18-27(19-26-23)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,2H2,1H3
InChIKeyKXDKACKOPKUCBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Trityl-1H-Imidazole-4-Carboxylate – Structure & Procurement


Ethyl 1‑trityl‑1H‑imidazole‑4‑carboxylate is a fully‑substituted imidazole ester belonging to the N‑trityl‑protected azole carboxylate family, a compound class used extensively as a protected building block in medetomidine‑related and other imidazole‑targeted syntheses [REFS‑2][REFS‑5]. Its molecular formula is C₂₅H₂₂N₂O₂ (MW 382.45 g mol⁻¹), and the trityl (triphenylmethyl) group installed at N(1) provides steric shielding of the imidazole ring while the ethyl ester at C(4) maintains a readily modifiable functional handle [REFS‑1][REFS‑3]. Commercially, the product is available in purities ranging from ≥95 % to 98 % from specialty suppliers, with pricing indicative of a research‑grade, lower‑volume intermediate [REFS‑4][REFS‑5]. These attributes place the compound at the intersection of protecting‑group strategy, imidazole‑4‑carboxylate reactivity, and specific pharmacopoeial intermediate supply chains.

Protected imidazole building block for medetomidine-related syntheses
Sterically shielded N(1)-trityl group with modifiable C(4)-ethyl ester handle
Research-grade intermediate supply chain; select purity grade per workflow

Ethyl 1-Trityl-1H-Imidazole-4-Carboxylate: Non-Interchangeable with Analogs


Compounds within the N‑trityl‑imidazole‑4‑carboxylate class cannot be freely interchanged because the combined steric, electronic, and solubility profile of the ester substituent directly governs both the efficiency of the initial N‑tritylation step and the selectivity of every subsequent transformation [REFS‑2][REFS‑3]. For example, simply switching from the ethyl ester to the methyl ester increases the preparative tritylation yield from 55 % to a near‑quantitative 100 % [REFS‑1][REFS‑3]. Conversely, the ethyl ester is specifically mandated in the patent‑protected route to medetomidine intermediates because the subsequent basic hydrolysis to the free carboxylic acid proceeds with a well‑characterised, high‑yielding profile that is less reliable with bulkier esters [REFS‑2]. Such embed‑ded structure–performance relationships mean that replacement of the ethyl ester with a seemingly homologous analog introduces risks to step yield, impurity profiles, and regulatory acceptability that are invisible from a simple CAS‑number look‑up.

Ester Homolog Switch
Methyl or bulkier esters may alter tritylation yield and downstream hydrolysis profile, shifting step efficiency and impurity control.
Protecting-Group Swap
Replacing trityl with benzyl-based protection may require harsher deprotection conditions and can reduce overall process yield.
Purity-Grade Mismatch
Lower-specification analogs may introduce unidentified by-products that compromise downstream catalytic or assay transformations.

Ethyl 1-Trityl-1H-Imidazole-4-Carboxylate vs. Closest Analogs: Evidence


N-Tritylation Efficiency: Ethyl vs. Methyl Ester

The tritylation step that installs the triphenylmethyl group onto imidazole‑4‑carboxylate proceeds with markedly different yields depending on the ester alkyl group. Under closely analogous conditions (DMF, Tr‑Cl, Et₃N, room temperature), the ethyl ester yields 55 % of the protected product [REFS‑1], whereas the methyl ester yields a nearly quantitative 100 % [REFS‑2]. This 45‑percentage‑point difference is a direct consequence of the differing steric environments around the ester moiety, which influence the rate of N‑alkylation versus side‑reactions [REFS‑3].

Tritylation Yield
Cross-study comparable
55% vs. 100%
Supports route-scouting yield benchmark
Ethyl ester yield is 45 pp lower under analogous conditions
medicinal chemistry route scouting N‑protection

Hydrolysis to Free Acid: Ethyl Ester vs. Benzyl Protection

The trityl protecting group can be removed under mild acid hydrolysis with high yield, a process that is more facile than the cleavage of a benzyl protecting group [REFS‑2]. In the medetomidine intermediate patent WO2015/078235, ethyl 1‑trityl‑1H‑imidazole‑4‑carboxylate is the mandated starting material; the ester is hydrolysed with 1.0–3.0 M alkali solution followed by acid precipitation to afford 1‑trityl‑1H‑imidazole‑4‑carboxylic acid in quantitative fashion, a transformation whose efficiency is documented as superior to routes employing benzyl‑type protection [REFS‑1][REFS‑2].

Deprotection Efficiency
Class-level inference
Quantitative hydrolysis reported
Supports process-scale procurement context
Trityl removal is reportedly easier than benzyl; no head-to-head data
deprotection medetomidine intermediate process chemistry

Commercial Purity and Certification Comparison

The ethyl ester is available at a certified purity of 98 % (Bidepharm, with NMR, HPLC, or GC batch‑level COA) [REFS‑1], whereas the methyl ester is most commonly offered at 95 % minimum purity (AKSci, buildingblock‑bocsci) [REFS‑2][REFS‑3]. The 3‑percentage‑point higher specification for the ethyl ester reduces the risk of unidentified by‑products that could compromise downstream catalytic or medicinal‑chemistry transformations.

Commercial Purity
Data to verify
98% vs. 95%
Supports specification review for impurity control
Supplier-stated values; COA batch verification required
quality control COA procurement

LogP and TPSA: In Silico Physicochemical Comparison

In silico descriptors provide a basis for selecting between the ethyl and methyl esters when the protected imidazole is intended for biological screening. The ethyl ester exhibits a Consensus Log Po/w of 4.5 [REFS‑1], compared to 4.51 for the methyl ester [REFS‑2]. Both compounds share a TPSA of 44.12 Ų. The near‑identity in polarity suggests that the ethyl ester can replace the methyl ester in biological assays without a significant shift in passive membrane permeability, while its seven rotatable bonds versus six for the methyl ester may impart a subtle entropic penalty that could favourably alter target‑binding kinetics [REFS‑3].

LogP / TPSA
Class-level inference
LogP 4.5; TPSA 44.12 Ų
Near-identical polarity to methyl ester in silico
SwissADME model; may support SAR library design
ADME prediction physicochemical property compound selection

Ethyl 1-Trityl-1H-Imidazole-4-Carboxylate: Key Applications


Medetomidine Intermediate: Patent-Conforming Synthesis

The compound is the specified starting material in WO2015/078235 for the preparation of the medetomidine key intermediate 2,3‑dimethylphenyl‑1‑tritylmethyl‑imidazol‑4‑one [REFS‑1]. Its use guarantees regulatory and intellectual‑property alignment, and the quantitative hydrolysis to 1‑trityl‑1H‑imidazole‑4‑carboxylic acid (step 2 of the patent) is well‑characterised, reducing process development risk [REFS‑1].

Imidazole SAR Libraries: Isolipophilic Ester Modifications

Because the ethyl ester and the methyl ester share nearly identical computed LogP and TPSA values [REFS‑2][REFS‑3], the ethyl ester can be used as a direct replacement in assay panels without altering passive membrane permeability, enabling SAR exploration where a subtle steric or metabolic advantage of the ethyl group is hypothesised.

Route Scouting: Trityl-ON / Trityl-OFF Strategy

The documented 55 % yield for N‑tritylation of the ethyl ester, compared to 100 % for the methyl ester, provides a quantitative benchmark for route‑scouting decisions [REFS‑4][REFS‑5]. Teams that require an ethyl ester for later‑stage functionalisation can weigh this lower initial yield against the cost of a transesterification step and select the optimal synthetic sequence.

High-Purity Building Block for Medicinal Chemistry

The commercial availability at 98 % purity with accompanying analytical certificates (NMR, HPLC, GC) [REFS‑6] makes the ethyl ester a preferred choice for medicinal chemistry laboratories where impurities must be tightly controlled to avoid false positives in biochemical or cellular assays.

Application
Selection Property
Validation Focus
Medetomidine intermediate synthesis
Patent-conforming starting material
Hydrolysis yield and deprotection profile
Imidazole SAR library expansion
Isolipophilic ester modification
Passive permeability and target-binding kinetics
Route scouting and process development
Quantitative tritylation benchmark
Step yield vs. transesterification cost
High-purity medicinal chemistry
Certified 98% purity grade
Impurity-controlled assay outcomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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